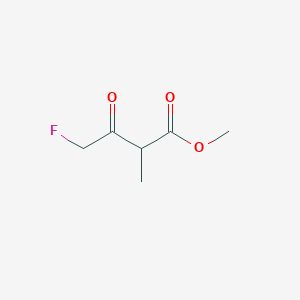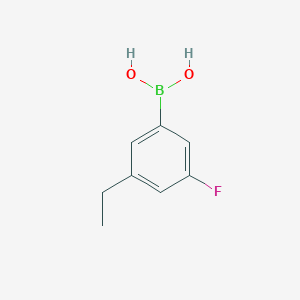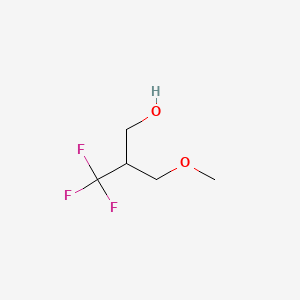
Potassium trifluoro(4-hexylphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-hexylphenyl)borate is an organoboron compound that has gained attention due to its unique properties and applications in various fields. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability, ease of handling, and versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-hexylphenyl)borate can be synthesized through the reaction of 4-hexylphenylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of 4-hexylphenylboronic acid in a solvent such as tetrahydrofuran (THF).
- Addition of potassium hydrogen fluoride to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Isolation and purification of the product by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(4-hexylphenyl)borate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Formed through oxidation.
Substituted Organoboron Compounds: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Potassium trifluoro(4-hexylphenyl)borate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of potassium trifluoro(4-hexylphenyl)borate in chemical reactions involves the activation of the boron center, which facilitates the transfer of the trifluoroborate group to other molecules. In Suzuki-Miyaura coupling, the palladium catalyst activates the boron center, allowing the transfer of the aryl group to the halide substrate, forming a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium trifluoro(4-formylphenyl)borate
Uniqueness
Potassium trifluoro(4-hexylphenyl)borate is unique due to its long alkyl chain, which imparts different solubility and reactivity properties compared to other organotrifluoroborates. This makes it particularly useful in the synthesis of lipophilic compounds and materials .
Propriétés
Formule moléculaire |
C12H17BF3K |
|---|---|
Poids moléculaire |
268.17 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-hexylphenyl)boranuide |
InChI |
InChI=1S/C12H17BF3.K/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14,15)16;/h7-10H,2-6H2,1H3;/q-1;+1 |
Clé InChI |
XFGSREBILGWAOS-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(C=C1)CCCCCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



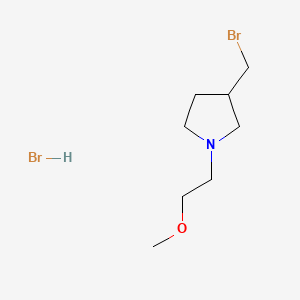
![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
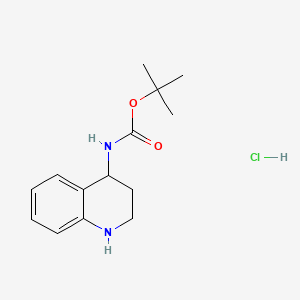
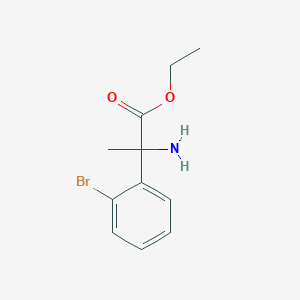
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
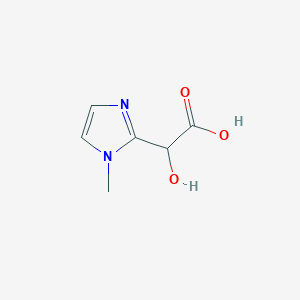
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
